molecular formula C24H36O7 B1247762 14,15-Dihydroclerodin

14,15-Dihydroclerodin

Cat. No. B1247762
M. Wt: 436.5 g/mol
InChI Key: GLFMZGODSSXZRK-NVSXQWMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14,15-dihydroclerodin is a diterpenoid isolated from the aerial parts of Ajuga bracteosa and has been shown to exhibit antifeedant activity. It has a role as an antifeedant and a plant metabolite. It is a furofuran, an acetate ester, a diterpenoid, a spiro-epoxide and a cyclic acetal.

Scientific Research Applications

Diterpenoid Isolation and Antifeedant Activity

A study by Castro, Coll, and Arfan (2011) on neo-Clerodane diterpenoids isolated from Ajuga bracteosa, including 14,15-Dihydroclerodin, found these compounds to have significant antifeedant activity against Spodoptera littoralis larvae. This suggests potential applications in agriculture as a natural pesticide or insect repellent (Castro, Coll, & Arfan, 2011).

Leukotriene Biosynthesis

Research by Maas and Brash (1983) explored the mechanism of leukotriene biosynthesis, revealing that 14,15-Dihydroclerodin derivatives are involved in the formation of leukotrienes, which play a crucial role in inflammatory and allergic responses. This indicates potential applications in studying inflammatory diseases or developing anti-inflammatory drugs (Maas & Brash, 1983).

Enzymatic Formation from Leukotriene A4

Wetterholm et al. (1988) investigated the enzymatic formation of 14,15-Dihydroclerodin from leukotriene A4, providing insights into its role in the modulation of human leukocyte functions. This could have implications for understanding immune response mechanisms and developing targeted immunotherapies (Wetterholm et al., 1988).

Inhibition of Natural Killer Cell Activity

A study by Ramstedt et al. (1984) on the inhibition of natural killer cell activity by 14,15-Dihydroclerodin revealed its potential as an immunomodulatory agent. This could be significant in developing treatments for conditions where modulating the immune response is beneficial (Ramstedt et al., 1984).

Brain Injury Prevention from Ischemia and Reperfusion

Zhao et al. (2021) found that 14,15-Dihydroclerodin reduced brain injury from cerebral ischemia and reperfusion by suppressing neuronal parthanatos. This suggests its potential in neuroprotective strategies for stroke and other brain injuries (Zhao et al., 2021).

properties

Product Name

14,15-Dihydroclerodin

Molecular Formula

C24H36O7

Molecular Weight

436.5 g/mol

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-8-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C24H36O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h14,17-21H,5-13H2,1-4H3/t14-,17-,18-,19+,20+,21+,22+,23+,24+/m1/s1

InChI Key

GLFMZGODSSXZRK-NVSXQWMQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4CCO[C@H]4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C

SMILES

CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCCC25CO5)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCCC25CO5)COC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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